Increased Lipophilicity: cLogP of 1-Octyl Derivative vs. 1-Methyl Analog
The octyl chain of the target compound provides a substantial increase in lipophilicity compared to its methyl analog. This is a critical parameter for predicting membrane permeability and oral absorption in drug discovery. The cLogP for 1H-Tetrazol-5-amine, 1-octyl- is calculated to be approximately 3.5 [1], while the cLogP for 1-methyl-1H-tetrazol-5-amine is calculated to be approximately -0.3 [2].
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 3.5 (calculated) |
| Comparator Or Baseline | 1-methyl-1H-tetrazol-5-amine, cLogP = -0.3 (calculated) |
| Quantified Difference | ΔcLogP = 3.8 log units |
| Conditions | Calculated using standard partition coefficient algorithms (e.g., ChemDraw, Molinspiration). |
Why This Matters
A difference of nearly 4 log units in cLogP indicates that the octyl derivative is over 6000 times more lipophilic, fundamentally altering its partitioning behavior and potential bioavailability profile, making it unsuitable as a direct substitute for the methyl analog.
- [1] Calculated using ChemDraw Professional 20.0 based on molecular structure. View Source
- [2] Calculated using ChemDraw Professional 20.0 based on molecular structure. View Source
